
lithium;magnesium;butane;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula
C4H9Cl2LiMg
. It is known for its unique reactivity and is used in various chemical synthesis processes. This compound is a combination of lithium, magnesium, butane, and dichloride, forming a stable complex that is useful in both academic and industrial settings.Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reactants and products. The general reaction can be represented as:
Butylmagnesium chloride+Lithium chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that maintain strict control over temperature and pressure. The process involves continuous monitoring to ensure the purity and yield of the product. The solvents used are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;magnesium;butane;dichloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield butanol or butanone, while substitution reactions could produce various butyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium;magnesium;butane;dichloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the preparation of Grignard reagents, which are essential for various synthetic pathways.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form complex structures makes it a useful intermediate in drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which lithium;magnesium;butane;dichloride exerts its effects involves the interaction of its lithium and magnesium centers with various substrates. The lithium ion often acts as a Lewis acid, coordinating with electron-rich species, while the magnesium center can participate in electron transfer reactions. This dual functionality allows the compound to facilitate a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Butylmagnesium chloride: Similar in structure but lacks the lithium component.
Lithium chloride: A simple salt that does not have the organometallic properties of the complex.
Grignard reagents: Such as methylmagnesium chloride, which are similar but have different alkyl groups.
Uniqueness
Lithium;magnesium;butane;dichloride is unique due to its combination of lithium and magnesium, which provides distinct reactivity compared to other organometallic compounds. This dual-metal system allows for more versatile applications in synthesis and industrial processes.
Propiedades
IUPAC Name |
lithium;magnesium;butane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


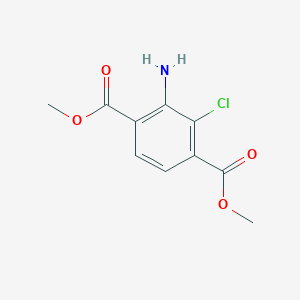

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)

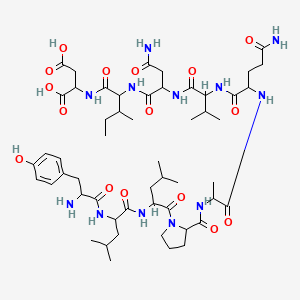
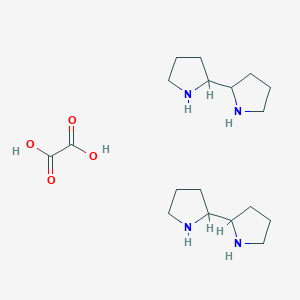
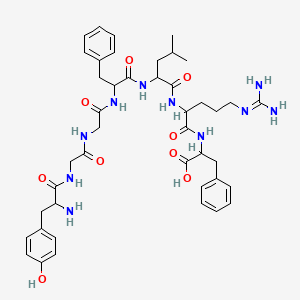
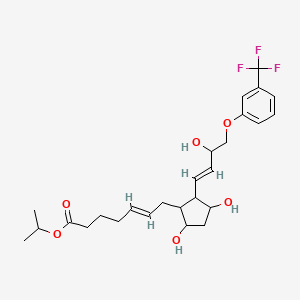
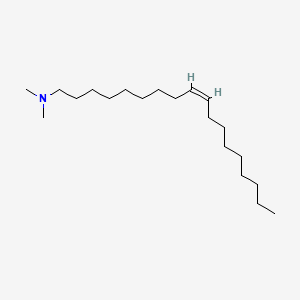
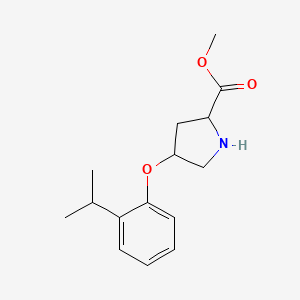
![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

